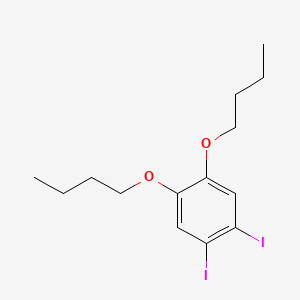
2-(5-Bromo-2-chlorophenyl)-1,3-dioxolane, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Bromo-2-chlorophenyl)-1,3-dioxolane (5-BCPD) is a chemical compound that has been studied extensively due to its unique properties and potential applications. 5-BCPD is a colorless, volatile liquid that has a low boiling point and is soluble in most organic solvents. It is a highly reactive compound, making it a useful reagent in organic synthesis. 5-BCPD has a wide range of applications in the scientific community, including as a catalyst in organic synthesis, as a reagent in organic reactions, and as a fluorescent probe in biological systems.
科学的研究の応用
2-(5-Bromo-2-chlorophenyl)-1,3-dioxolane, 95% has a wide range of applications in the scientific community. It has been used as a catalyst in organic synthesis, as a reagent in organic reactions, and as a fluorescent probe in biological systems. In organic synthesis, 2-(5-Bromo-2-chlorophenyl)-1,3-dioxolane, 95% can be used to catalyze the aldol condensation reaction, which is a type of reaction used to synthesize aldehydes and ketones. In organic reactions, 2-(5-Bromo-2-chlorophenyl)-1,3-dioxolane, 95% can be used to synthesize a variety of compounds, such as esters, amides, and nitriles. In biological systems, 2-(5-Bromo-2-chlorophenyl)-1,3-dioxolane, 95% can be used as a fluorescent probe to study the structure and function of proteins and other biological molecules.
作用機序
2-(5-Bromo-2-chlorophenyl)-1,3-dioxolane, 95% has a unique mechanism of action. It is believed to work by forming a complex with the substrate, which then undergoes a series of chemical reactions to form the desired product. The mechanism of action of 2-(5-Bromo-2-chlorophenyl)-1,3-dioxolane, 95% is not fully understood, but it is believed to involve a series of electron transfer reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(5-Bromo-2-chlorophenyl)-1,3-dioxolane, 95% are not well understood. However, it has been shown to have some effects on certain biological systems. In particular, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). In addition, it has been shown to have some effects on cell proliferation and apoptosis.
実験室実験の利点と制限
2-(5-Bromo-2-chlorophenyl)-1,3-dioxolane, 95% has several advantages and limitations for use in laboratory experiments. One advantage of 2-(5-Bromo-2-chlorophenyl)-1,3-dioxolane, 95% is that it is a highly reactive compound, making it a useful reagent in organic synthesis. In addition, it is a colorless, volatile liquid that has a low boiling point and is soluble in most organic solvents. However, 2-(5-Bromo-2-chlorophenyl)-1,3-dioxolane, 95% is highly toxic and should be handled with care. In addition, it is a highly reactive compound, so it can cause unwanted side reactions in some cases.
将来の方向性
The potential applications of 2-(5-Bromo-2-chlorophenyl)-1,3-dioxolane, 95% are vast and there are numerous future directions for research. One potential application is in the development of new catalysts for organic synthesis. In addition, 2-(5-Bromo-2-chlorophenyl)-1,3-dioxolane, 95% could be used to synthesize new compounds with unique properties, such as fluorescent probes for biological imaging. Furthermore, 2-(5-Bromo-2-chlorophenyl)-1,3-dioxolane, 95% could be used to study the structure and function of proteins and other biological molecules. Finally, 2-(5-Bromo-2-chlorophenyl)-1,3-dioxolane, 95% could be used to develop new drugs with improved pharmacological properties.
合成法
2-(5-Bromo-2-chlorophenyl)-1,3-dioxolane, 95% can be synthesized in a two-step process. The first step involves the reaction of 2-bromo-5-chlorophenol with ethylene glycol in the presence of a base catalyst, such as potassium carbonate. This reaction produces the intermediate 2-(2-hydroxyethyl)-5-bromo-2-chlorophenol. The second step involves the reaction of the intermediate with phosphorous oxychloride in the presence of a base catalyst, such as potassium carbonate. This reaction produces 2-(5-bromo-2-chlorophenyl)-1,3-dioxolane.
特性
IUPAC Name |
2-(5-bromo-2-chlorophenyl)-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c10-6-1-2-8(11)7(5-6)9-12-3-4-13-9/h1-2,5,9H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUJVDQLMDGBLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C=CC(=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromo-2-chlorophenyl)-1,3-dioxolane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


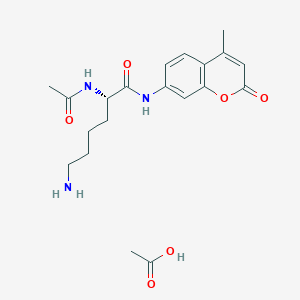
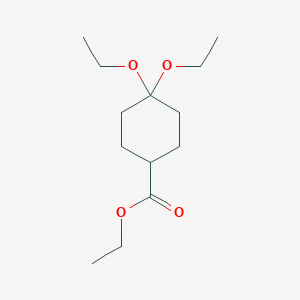

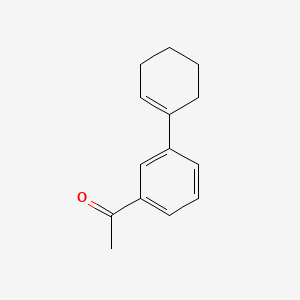

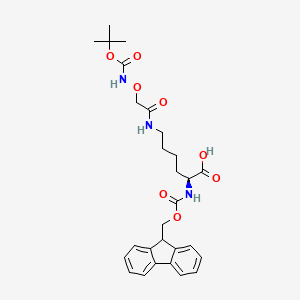
![3-Methyl-2-[1,2,3]triazol-2-yl-benzoic acid](/img/structure/B6334670.png)

![tert-Butyl N-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]carbamate](/img/structure/B6334682.png)
